4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol
Overview
Description
4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol is a heterocyclic compound that contains both fluorophenyl and methoxyphenyl groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.
Introduction of the Fluorophenyl and Methoxyphenyl Groups: The fluorophenyl and methoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions or via cross-coupling reactions such as Suzuki or Heck coupling.
Thiol Group Addition: The thiol group can be introduced through the reaction of the imidazole derivative with a thiolating agent such as thiourea or a thiol under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) can be used under hydrogen gas.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted fluorophenyl or methoxyphenyl derivatives.
Scientific Research Applications
4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the fluorophenyl and methoxyphenyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)-2-phenyl-1H-imidazole-5-thiol: Lacks the methoxy group, which may affect its binding properties and reactivity.
4-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol: Contains a chlorine atom instead of fluorine, which may alter its electronic properties and reactivity.
Uniqueness
4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which can enhance its binding affinity and specificity in medicinal applications. The combination of these groups with the imidazole ring and thiol group provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-4-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-20-13-4-2-3-11(9-13)15-18-14(16(21)19-15)10-5-7-12(17)8-6-10/h2-9,21H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTTYFRYINLNSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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